

In-Depth Technical Guide: Pharmacokinetic Profile of HLDA-221

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Compound of Interest		
Compound Name:	HLDA-221	
Cat. No.:	B12379522	Get Quote

Disclaimer: Information regarding a specific molecule designated "**HLDA-221**" is not available in the public domain as of the latest search. This guide has been constructed as a template, utilizing a representative dataset for a hypothetical orally administered small molecule to demonstrate the requested format and content structure. The data and experimental details presented herein are illustrative and should not be considered representative of any specific real-world compound.

Introduction

This document provides a comprehensive overview of the pharmacokinetic (PK) profile of **HLDA-221**, a novel investigational compound. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) characteristics of **HLDA-221**, as determined through a series of preclinical in vitro and in vivo studies. The information is intended for researchers, scientists, and drug development professionals engaged in the evaluation of this compound.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of **HLDA-221** have been characterized in rodent models following intravenous and oral administration. A summary of these key parameters is presented below.

Table 1: Single-Dose Pharmacokinetic Parameters of HLDA-221 in Sprague-Dawley Rats



Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)
Cmax (ng/mL)	1250 ± 180	850 ± 110
Tmax (h)	0.1	1.5
AUC0-t (ng·h/mL)	3400 ± 450	5900 ± 720
AUC0-inf (ng·h/mL)	3550 ± 480	6150 ± 780
t1/2 (h)	2.8 ± 0.5	3.1 ± 0.6
CL (L/h/kg)	0.28 ± 0.04	-
Vdss (L/kg)	1.1 ± 0.2	-
F (%)	-	75 ± 9
Data are presented as mean ± standard deviation (n=6 per		

Experimental Protocols

The data presented in this guide were generated using the following key experimental methodologies.

- Objective: To determine the pharmacokinetic profile of HLDA-221 following intravenous and oral administration in rats.
- Animal Model: Male Sprague-Dawley rats (n=12), weighing 250-300g.
- Dosing:

group).

- Intravenous (IV) group (n=6): A single dose of 1 mg/kg HLDA-221 was administered via the tail vein.
- Oral (PO) group (n=6): A single dose of 10 mg/kg HLDA-221 was administered by oral gavage.

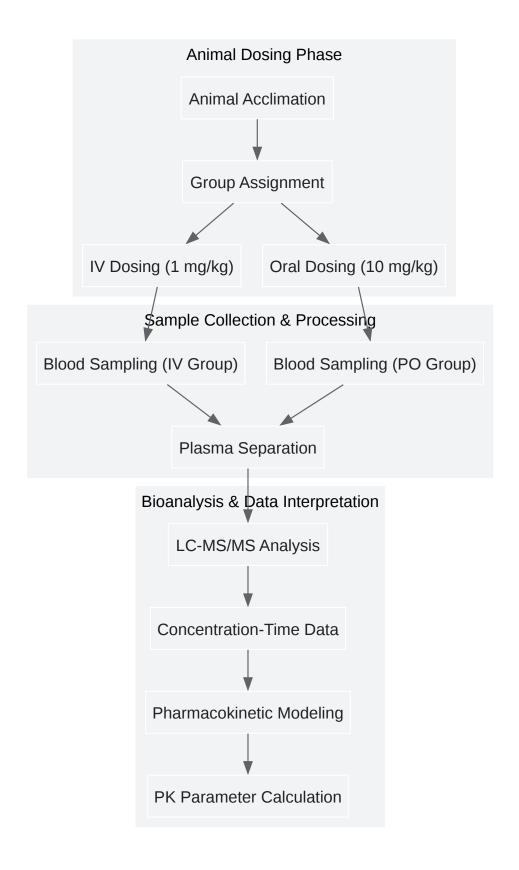


- Sample Collection: Blood samples (approximately 0.2 mL) were collected from the jugular vein at pre-dose and at 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Sample Analysis: Plasma concentrations of HLDA-221 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix
 WinNonlin software to calculate key PK parameters.
- Objective: To assess the metabolic stability of **HLDA-221** in liver microsomes.
- System: Human and rat liver microsomes.
- Procedure: **HLDA-221** (1 μM) was incubated with liver microsomes (0.5 mg/mL) and an NADPH-generating system at 37°C. Aliquots were taken at various time points (0, 5, 15, 30, and 60 minutes) and the reactions were quenched.
- Analysis: The remaining concentration of HLDA-221 was quantified by LC-MS/MS. The in vitro half-life (t1/2) and intrinsic clearance (CLint) were calculated.

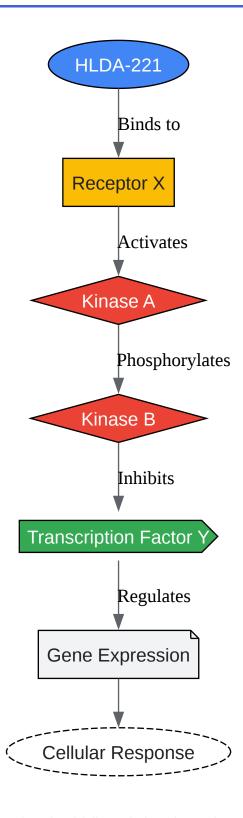
Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for the in vivo pharmacokinetic study and a hypothetical signaling pathway that could be modulated by **HLDA-221**.









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